molecular formula C15H12N4O2S B11006231 4-(4-methoxyphenyl)-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11006231
M. Wt: 312.3 g/mol
InChI Key: YOVWOSCYWBITKB-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. This compound features a thiadiazole ring, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with 2-aminopyridine to form an intermediate, which is then cyclized with thiosemicarbazide to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer and malaria.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(phenylthio)imidazo[1,2-a]pyridin-2-yl)benzonitrile
  • 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole

Uniqueness

Compared to similar compounds, 4-(4-methoxyphenyl)-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a methoxyphenyl group and a thiadiazole ring. This structural feature contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-pyridin-2-ylthiadiazole-5-carboxamide

InChI

InChI=1S/C15H12N4O2S/c1-21-11-7-5-10(6-8-11)13-14(22-19-18-13)15(20)17-12-4-2-3-9-16-12/h2-9H,1H3,(H,16,17,20)

InChI Key

YOVWOSCYWBITKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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